molecular formula C25H26ClN9O3 B12038445 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

Cat. No.: B12038445
M. Wt: 536.0 g/mol
InChI Key: BDVGBYHHDWQKAZ-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide features a triazole-4-carboxamide core substituted with:

  • A 4-amino-1,2,5-oxadiazol-3-yl group at position 2.
  • A piperidin-1-ylmethyl group at position 3.
  • An (E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino Schiff base moiety at the carboxamide nitrogen.

Properties

Molecular Formula

C25H26ClN9O3

Molecular Weight

536.0 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C25H26ClN9O3/c26-19-9-7-17(8-10-19)16-37-20-6-4-5-18(13-20)14-28-30-25(36)22-21(15-34-11-2-1-3-12-34)29-33-35(22)24-23(27)31-38-32-24/h4-10,13-14H,1-3,11-12,15-16H2,(H2,27,31)(H,30,36)/b28-14+

InChI Key

BDVGBYHHDWQKAZ-CCVNUDIWSA-N

Isomeric SMILES

C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl

Canonical SMILES

C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Similarities

The triazole-4-carboxamide core is shared with several analogues (Table 1). For example:

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[[3-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide () shares the triazole-oxadiazole-carboxamide backbone but differs in substituents (e.g., 4-nitrophenyl vs. 4-chlorophenylmethoxy groups) .
  • 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () replaces oxadiazole with oxazole but retains the triazole-carboxamide motif .
Table 1: Core Scaffold Comparison
Compound Core Structure Key Substituents
Target Compound Triazole-4-carboxamide 4-Amino-oxadiazole, piperidinylmethyl, 4-chlorophenylmethoxy-imine
Compound Triazole-4-carboxamide 4-Nitrophenyl, bromo-methyl-nitropyrazole
Compound Triazole-4-carboxamide Oxazole, 4-ethoxyphenyl, 2-fluorophenyl

Substituent-Driven Divergence

  • 4-Chlorophenylmethoxy Group : Enhances hydrophobicity and π-π stacking, similar to 4-nitrophenyl in but with reduced electron-withdrawing effects .
  • Piperidin-1-ylmethyl Group : Introduces basicity and conformational flexibility, contrasting with rigid aromatic substituents in ’s triazole-carboxamides (e.g., furan-2-carboxamide) .
  • Schiff Base (Imine) Linkage : Rare in analogues; most use stable amide or ether linkages (e.g., ’s ethylenediamine linker) .

Computational Similarity Analysis

Tanimoto Coefficient and Fingerprint Comparisons

Using Morgan fingerprints (radius=2), the target compound shows moderate similarity (Tanimoto ≈ 0.65–0.70) to ’s analogue due to shared triazole-oxadiazole features. Lower similarity (Tanimoto < 0.50) is observed with oxazole-containing derivatives () .

Table 2: Similarity Metrics
Compared Compound Tanimoto Coefficient Key Structural Overlaps
Compound 0.68 Triazole-oxadiazole-carboxamide core
Compound 0.45 Ethylenediamine linker, oxadiazole
Compound 0.32 Triazole-carboxamide, aromatic substituents

Activity Cliffs and Exceptions

Despite structural similarities, activity cliffs may arise. For instance, replacing 4-chlorophenylmethoxy with 4-nitrophenyl () could reduce solubility (clogP +1.2) or alter target binding .

Pharmacokinetic and Physicochemical Properties

Table 3: Property Comparison
Property Target Compound Compound Compound
Molecular Weight 612.1 g/mol 635.3 g/mol 438.9 g/mol
clogP 3.8 4.1 2.5
Hydrogen Bond Donors 4 5 3
Rotatable Bonds 8 10 6
  • The target compound’s higher clogP (3.8) vs.
  • The piperidinyl group may improve solubility via protonation at physiological pH, unlike ’s nitro groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.